molecular formula C11H11ClN2SSi B6243021 4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine CAS No. 2408963-28-8

4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine

Cat. No.: B6243021
CAS No.: 2408963-28-8
M. Wt: 266.8
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Description

4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a chloro group at position 4 and a trimethylsilyl-ethynyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the coupling of a thieno[2,3-d]pyrimidine derivative with a trimethylsilyl-ethynyl reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

    Coupling Reactions: The trimethylsilyl-ethynyl group can engage in further coupling reactions, such as Sonogashira coupling.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The presence of the thieno[2,3-d]pyrimidine core suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is unique due to the presence of both a chloro and a trimethylsilyl-ethynyl group, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and beyond.

Properties

CAS No.

2408963-28-8

Molecular Formula

C11H11ClN2SSi

Molecular Weight

266.8

Purity

95

Origin of Product

United States

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